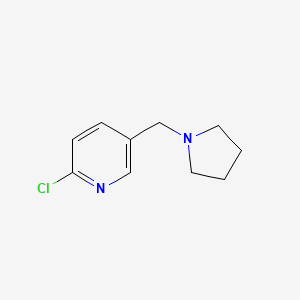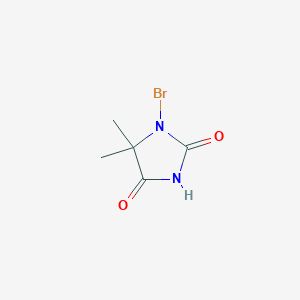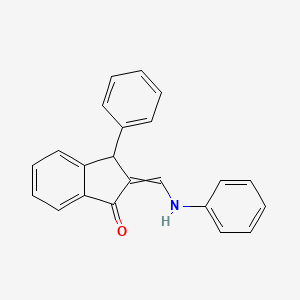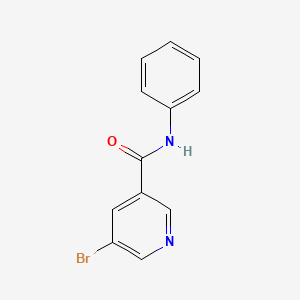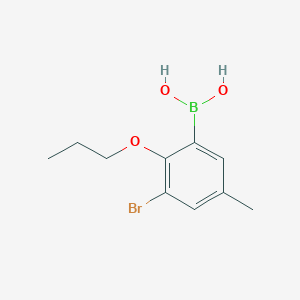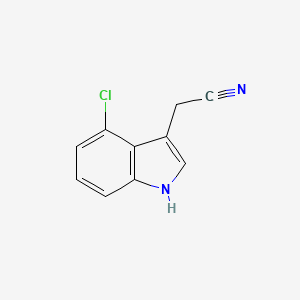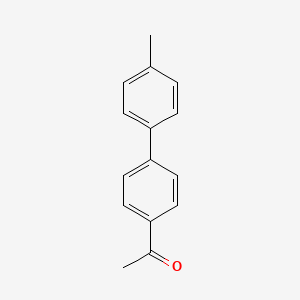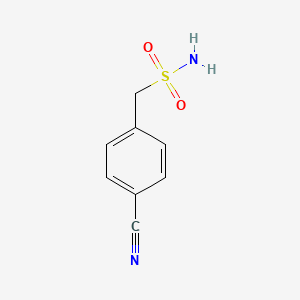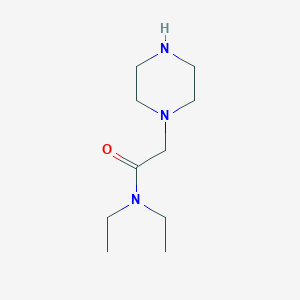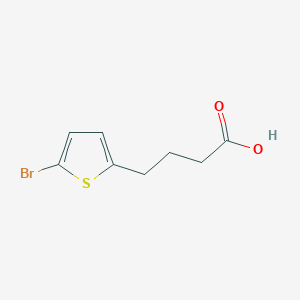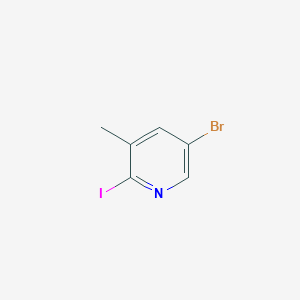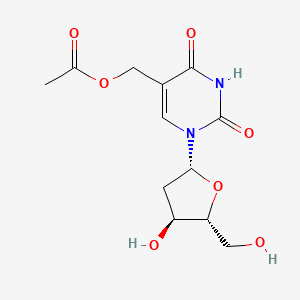
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Overview
Description
The compound "2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone" is a complex molecule that appears to be related to the quinazolinone family, which is known for its diverse biological activities. The structure suggests the presence of multiple reactive sites, including bromo, chloro, and pyrazole moieties, which could be key in its chemical behavior and biological interactions.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the construction of the quinazolinone core followed by various substitutions at specific positions on the ring system. For instance, the synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones is achieved by treating 4-quinazolinones with phosphorus pentasulfide to yield corresponding thiones, followed by reactions with different reagents to introduce various substituents . Similarly, the synthesis of a novel 3-amino-4(3H)-quinazolinone derivative from 2,3-pyridine dicarboxylic anhydride involves cyclodehydration and treatment with hydrazine hydrate, with further functionalization achieved through reactions with isocyanate, isothiocyanate, and other reagents . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the described quinazolinones.
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents like bromo, chloro, and methyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is another important feature that can contribute to the compound's biological activity .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including condensation with aldehydes to form styryl derivatives, which have been reported to possess antibacterial properties . The bromo and chloro substituents present in the compound are likely to be reactive sites for further chemical modifications, such as nucleophilic substitution reactions. The pyrazole moiety could also participate in cycloaddition reactions or serve as a ligand in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones and their derivatives are influenced by their molecular structure. The presence of halogens and nitrogen-containing heterocycles typically increases the compound's polarity, potentially affecting its solubility in various solvents. The electronic properties of the molecule, such as its ability to form hydrogen bonds, can also impact its biological activity. For instance, the antimicrobial activity of quinazolinone derivatives is often evaluated in relation to their structure, with certain substitutions leading to enhanced activity .
Scientific Research Applications
Pyrolysis in Tobacco
The compound has been studied in the context of the pyrolysis of chlorantraniliprole in tobacco. A degradation product identified in this process is 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone. This study examined the distribution of the radiolabeled compound in cigarette smoke, revealing that a significant portion of the compound remains unchanged in the butt and filter extracts (Gaddamidi et al., 2011).
Synthesis of Intermediates for Insecticides
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for chlorantraniliprole (a new insecticide), has been documented. The synthesis involved several steps, including cyclization, bromination, and hydrolysis, with an overall yield of 41.3% (Niu Wen-bo, 2011).
Antibacterial Properties
In a study focusing on the synthesis of new polyheterocyclic ring systems derived from related compounds, the in vitro antibacterial properties of these new compounds were evaluated (Abdel‐Latif et al., 2019).
Ethylene Oligomerization Reactions
Nickel(II) complexes containing pyrazolylpyridines were synthesized and activated with methylaluminoxane to serve as catalysts in ethylene oligomerization reactions. This study illustrates the potential application of related compounds in industrial chemical processes (Nyamato et al., 2016).
properties
IUPAC Name |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-6-chloro-3,8-dimethylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2N5O/c1-9-6-10(20)7-11-15(9)23-17(25(2)18(11)27)13-8-14(19)24-26(13)16-12(21)4-3-5-22-16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSYELSINABSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904959 | |
| Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone | |
CAS RN |
438450-43-2 | |
| Record name | 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438450432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOL-5-YL)-6-CHLORO-3,8-DIMETHYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2931G3IF0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



